4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride
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Overview
Description
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O2S and a molecular weight of 314.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a thiomorpholine ring with a 1,1-dioxide functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine ring react to form the desired aminomethyl-substituted pyridine.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting the aminomethyl-substituted pyridine with a suitable thiol compound under controlled conditions.
Oxidation to Form the 1,1-Dioxide: The thiomorpholine ring is oxidized using an oxidizing agent such as hydrogen peroxide to form the 1,1-dioxide functional group.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiomorpholine ring or the pyridine ring.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine: Lacks the 1,1-dioxide functional group.
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1-oxide: Contains only one oxygen atom in the thiomorpholine ring.
4-(2-(Aminomethyl)pyridin-4-yl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to the presence of both the aminomethyl-substituted pyridine ring and the thiomorpholine ring with a 1,1-dioxide functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride, with the CAS number 1439896-70-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17Cl2N3O2S
- Molecular Weight : 314.23 g/mol
- Structure : The compound contains a thiomorpholine ring substituted with a pyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds derived from thiomorpholine structures exhibit broad-spectrum antimicrobial effects. For instance, studies have shown that similar compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiomorpholine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, a study on related thiosemicarbazones showed potent cytotoxic effects against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations . Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : It can induce oxidative stress leading to cellular damage and apoptosis in tumor cells.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Study | Findings |
---|---|
Study A (2020) | Investigated the cytotoxic effects of thiomorpholine derivatives on breast cancer cells. Results indicated an IC50 value in the low nanomolar range. |
Study B (2021) | Evaluated antibacterial properties against multi-drug resistant strains. The compound showed significant inhibition zones in agar diffusion tests. |
Study C (2022) | Analyzed the apoptotic pathways activated by thiomorpholine derivatives in glioblastoma cells, confirming increased caspase activity. |
Properties
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(1-2-12-9)13-3-5-16(14,15)6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTMNWGCQBZBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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